An In-Depth Technical Guide to Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate
An In-Depth Technical Guide to Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (CAS 723284-34-2) is a substituted nitrobenzoate, a class of compounds recognized for their versatile applications as key intermediates in medicinal chemistry and organic synthesis.[1] The strategic placement of hydroxyl, methoxy, and nitro groups on the benzoate core imparts distinct electronic properties and reactivity, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive technical overview, including its physicochemical properties, a detailed synthesis protocol with mechanistic insights, purification and characterization methodologies, and a discussion of its potential applications and safety considerations.
Introduction and Significance
Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate belongs to the broader family of aromatic nitro compounds, which are pivotal in various industrial applications, including the synthesis of dyes, pharmaceuticals, and explosives.[2] The presence of the electron-withdrawing nitro group significantly influences the molecule's electronic properties and reactivity, making it a versatile scaffold.[1] Substituted nitrobenzoic acids and their esters are actively investigated for a range of biological activities, including anti-inflammatory and antimicrobial effects.[3] This specific ester, with its unique substitution pattern, serves as a valuable intermediate for introducing a functionalized aromatic ring into larger molecular frameworks. Its structure allows for several subsequent chemical modifications: the nitro group can be reduced to an amine, the ester can be hydrolyzed to a carboxylic acid, and the phenolic hydroxyl group offers a site for etherification or other modifications.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is presented below.
| Property | Value | Source |
| CAS Number | 723284-34-2 | [4] |
| Molecular Formula | C₉H₉NO₆ | [5] |
| Molecular Weight | 227.17 g/mol | [5] |
| Physical Form | Solid | |
| Storage Temperature | Room Temperature, Inert Atmosphere |
Synthesis and Purification
The synthesis of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is typically achieved through the electrophilic nitration of its precursor, Methyl 2-hydroxy-4-methoxybenzoate. This reaction is a classic example of electrophilic aromatic substitution, where the regioselectivity is dictated by the existing substituents on the benzene ring.
Synthesis Protocol: Nitration of Methyl 2-hydroxy-4-methoxybenzoate
This protocol is based on established methods for the nitration of activated aromatic rings.[6][7]
Materials:
-
Methyl 2-hydroxy-4-methoxybenzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
-
Methanol or Ethanol/Water mixture for recrystallization
-
Ethyl Acetate for extraction (optional)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve Methyl 2-hydroxy-4-methoxybenzoate in concentrated sulfuric acid at 0°C.
-
Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature is maintained below 5°C.[6]
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
Once the reaction is complete, slowly and carefully pour the reaction mixture over a large volume of crushed ice with constant stirring.[7]
-
The solid product, Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acids.[7]
Purification Protocol: Recrystallization
The crude product can be purified by recrystallization to obtain a product of higher purity.
Procedure:
-
Transfer the crude solid to a flask.
-
Add a minimal amount of a suitable solvent, such as methanol or an ethanol/water mixture.[8]
-
Gently heat the mixture while stirring until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For complete crystallization, the flask can be placed in an ice bath once crystals have started to form.[8]
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate.
Caption: Workflow for Synthesis and Purification.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for the compound. While specific experimental data for this exact molecule is not widely published, these predictions are based on the analysis of structurally similar compounds.[9]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to two aromatic protons (singlets or doublets), one methoxy group (singlet around 3.9-4.0 ppm), and one methyl ester group (singlet around 3.9 ppm). |
| ¹³C NMR | Resonances for aromatic carbons, the carbonyl carbon of the ester, and the carbons of the methoxy and methyl ester groups. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad, ~3200-3500 cm⁻¹), C=O stretching of the ester (~1700 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1530 and ~1350 cm⁻¹), and C-O stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (227.17 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[10] |
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of the compound.
-
HPLC: Reversed-phase HPLC with a UV detector is a common method for analyzing nitroaromatic compounds.[11] Optimization of the mobile phase (e.g., acetonitrile/water or methanol/water gradients) is crucial for achieving good separation.[8]
-
GC-MS: Gas chromatography coupled with mass spectrometry can also be used for both separation and identification, providing both retention time and mass spectral data.[11]
The diagram below outlines a general workflow for the analytical characterization of the final product.
Caption: Analytical Characterization Workflow.
Potential Applications and Reactivity
Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is primarily valuable as a chemical intermediate. Its functional groups provide multiple handles for further chemical transformations.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, opening up a vast array of subsequent reactions, such as diazotization and amide bond formation. This makes it a precursor to various substituted anilines.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other carboxylic acid derivatives.
-
Pharmaceutical Scaffolding: Substituted nitrobenzoates are explored in drug discovery for their potential as antimicrobial and anti-inflammatory agents.[1][3] Some nitrobenzoate esters have shown activity against M. tuberculosis.[12][13] The core structure of this compound could be incorporated into larger molecules to probe for biological activity.
-
Dye and Pigment Synthesis: Aromatic amines, derived from the reduction of nitroaromatics, are fundamental building blocks in the dye industry.[2]
Safety and Handling
Aromatic nitro compounds require careful handling due to their potential toxicity and reactivity.
-
General Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid inhalation of dust and contact with skin and eyes.
-
Reactivity Hazards: Nitration reactions are highly exothermic and can be dangerous if not properly controlled.[6] Organic nitro compounds can be thermally unstable and may decompose exothermically, sometimes violently, at elevated temperatures or in the presence of contaminants.[14][15]
-
Storage: Store in a cool, dry, well-ventilated area away from heat and incompatible materials such as strong oxidizing agents, reducing agents, and bases.[8]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Never dispose of nitro compounds down the drain.[8] Spent nitrating acid mixtures should be handled and neutralized with extreme care.[2]
Conclusion
Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is a synthetically useful intermediate with a well-defined pathway for its preparation and purification. Its rich functionality makes it an attractive starting material for the synthesis of a variety of more complex organic molecules with potential applications in pharmaceuticals, materials science, and other areas of chemical research. Proper adherence to analytical characterization and safety protocols is paramount when working with this and other aromatic nitro compounds.
References
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International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia. [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27–33. [Link]
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Supporting Information - CDC Stacks. (n.d.). [Link]
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Gustin, J. L. (1996). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 141, 13-28. [Link]
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Ribeiro, C., A, S., V, L., F, B., & L, S. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Microorganisms, 11(4), 969. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. [Link]
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Ribeiro, C., et al. (2023). Nitrobenzoates and nitrothiobenzoates with activity against M. tuberculosis. Ciência-UCP. [Link]
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PrepChem.com. (n.d.). Synthesis of (a) Methyl 2-hydroxy-4-nitrobenzoate. [Link]
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Zhang, X. Q., Chen, Q., & Fan, L. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(7), 2507-2509. [Link]
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Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]
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